molecular formula C11H10ClNO5S B2855648 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid CAS No. 2402830-56-0

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid

Cat. No.: B2855648
CAS No.: 2402830-56-0
M. Wt: 303.71
InChI Key: SADZPYZFAOODOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is a versatile chemical compound with a unique structure that has garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of benzoic acid, thiazolidine derivatives, and other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is used to study enzyme inhibition and protein interactions. It serves as a tool to understand biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the material science industry, this compound is utilized in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved are often related to cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is structurally similar to other benzoic acid derivatives and thiazolidine compounds.

  • Uniqueness: Its unique combination of chloro and thiazolidine groups sets it apart from other compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5S/c1-6-5-19(17,18)13(10(6)14)7-2-3-8(11(15)16)9(12)4-7/h2-4,6H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZPYZFAOODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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